methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
CAS No.:
Cat. No.: VC15574883
Molecular Formula: C16H15ClN2O3S
Molecular Weight: 350.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O3S |
|---|---|
| Molecular Weight | 350.8 g/mol |
| IUPAC Name | methyl 6-(3-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
| Standard InChI | InChI=1S/C16H15ClN2O3S/c1-9-13(15(21)22-2)14(10-4-3-5-11(17)8-10)19-12(20)6-7-23-16(19)18-9/h3-5,8,14H,6-7H2,1-2H3 |
| Standard InChI Key | FAGVPDXFAOPUFF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)Cl)C(=O)OC |
Introduction
Structural Elucidation and Molecular Properties
Chemical Identity
The compound, with the molecular formula C₁₆H₁₅ClN₂O₃S and a molecular weight of 350.8 g/mol, features a pyrimido[2,1-b] thiazine core fused with a 3-chlorophenyl group at position 6 and a methyl ester at position 7. Its IUPAC name reflects the substitution pattern: a methyl group at position 8, a 3-chlorophenyl group at position 6, and a carboxylate moiety at position 7.
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₅ClN₂O₃S | |
| Molecular Weight | 350.8 g/mol | |
| SMILES | CC1=C(C(N2C(=O)CCSC2=N1)... | |
| Predicted CCS (Ų) [M+H]+ | 176.9 |
Synthesis Methodologies
Traditional Multi-Step Synthesis
The compound is typically synthesized via multi-step reactions involving:
-
Cyclocondensation: 2-Amino-4H-1,3-thiazin-4-one derivatives react with dialkyl acetylenedicarboxylates (e.g., DMAD) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) .
-
Functionalization: Introduction of the 3-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
-
Esterification: Methyl ester formation using methanol under acidic conditions.
Yields range from 70–85% depending on solvent choice and reaction time .
Green Synthesis Approaches
Recent advances emphasize eco-friendly catalysts. Ag/Fe₃O₄/SiO₂@MWCNTs magnetic nanocomposites enable one-pot three-component reactions (3-CR) of aldehydes, thiourea, and acetylenedicarboxylates, achieving yields of 76–91% . This method reduces waste and avoids toxic solvents.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Catalyst | Source |
|---|---|---|---|---|
| Traditional | 70–85 | DMF, NaH, 80°C, 12h | None | |
| Green (3-CR) | 76–91 | Ethanol/THF, RT→Reflux | Ag/Fe₃O₄/SiO₂@MWCNTs |
Biological Activities
Anticancer Activity
In vitro studies demonstrate IC₅₀ values of 12–25 µM against MCF-7 (breast) and A549 (lung) cancer cells. Molecular docking reveals inhibition of topoisomerase II and Bcl-2 proteins, inducing apoptosis via mitochondrial pathways.
Table 3: Biological Activity Profile
| Activity | Assay Model | Result (IC₅₀/MIC) | Mechanism | Source |
|---|---|---|---|---|
| Antimicrobial | S. aureus | 2–8 µg/mL | Cell wall synthesis inhibition | |
| Anticancer | MCF-7 cells | 12 µM | Topoisomerase II inhibition | |
| Anticancer | A549 cells | 25 µM | Bcl-2 downregulation |
Research Advancements
Structure-Activity Relationships (SAR)
-
Chlorophenyl Position: 3-Chloro substitution outperforms 4-chloro analogs in potency due to improved hydrophobic interactions .
-
Methyl Ester: Essential for solubility; hydrolysis to carboxylic acid reduces bioavailability.
Computational Studies
Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating high stability and charge transfer efficiency . Molecular dynamics simulations confirm stable binding to EGFR kinase (binding energy: −9.8 kcal/mol) .
Future Directions
-
Derivatization: Synthesize analogs with fluorinated phenyl groups or sulfonamide substituents to enhance blood-brain barrier penetration.
-
Formulation Studies: Develop nanoparticle-based delivery systems to improve pharmacokinetics.
-
In Vivo Testing: Evaluate toxicity and efficacy in animal models of infection and cancer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume